molecular formula C23H21ClFN3OS B2823450 3-(3-chlorophenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea CAS No. 851970-77-9

3-(3-chlorophenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea

Cat. No. B2823450
M. Wt: 441.95
InChI Key: GZTOWVXIGYDIJC-UHFFFAOYSA-N
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Description

The compound you mentioned is a thiourea derivative. Thiourea is an organic compound that is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom. It’s known for its role in various biological and industrial applications.



Synthesis Analysis

While I don’t have the specific synthesis process for this compound, thioureas are typically synthesized from amines and isothiocyanates.



Molecular Structure Analysis

The compound contains several functional groups, including an indole ring, a furan ring, and a thiourea group. These groups could potentially contribute to the compound’s reactivity and properties.



Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly what reactions this compound would undergo. However, thioureas are known to participate in various chemical reactions, including acting as ligands in coordination chemistry and as catalysts in the formation of urethane polymers.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role.


Scientific Research Applications

Synthesis and Structural Analysis

  • Thiourea derivatives have been synthesized with various bioactive properties, including interaction with DNA and potential antimicrobial activity. These compounds are characterized by spectroscopic techniques and molecular docking studies to ascertain their binding interactions with specific proteins (Hussain et al., 2020).

Applications in Dye-Sensitized Solar Cells

  • Phenothiazine derivatives, including those with furan as a conjugated linker, have been synthesized and used in dye-sensitized solar cells (DSSCs) to study the effect of conjugated linkers on device performance. Compounds with furan linkers showed improved solar energy-to-electricity conversion efficiency, highlighting the potential of such structures in photovoltaic applications (Kim et al., 2011).

Antimicrobial Activity

  • Schiff bases of thiophenes with a furan-2-ylmethyl carboxamido group have been synthesized and screened for antimicrobial activity. This research underscores the relevance of incorporating furan and thiourea motifs into compounds for developing new antimicrobial agents (Arora et al., 2013).

Molecular Structure and Characterization

  • The molecular structure and characterization of various thiourea derivatives have been extensively studied, including their crystalline forms and spectroscopic properties. Such studies provide foundational knowledge for understanding the interactions and potential applications of these compounds in different scientific domains (Yusof et al., 2010).

Enzyme Inhibition and Sensing Applications

  • Unsymmetrical thiourea derivatives have been identified as efficient enzyme inhibitors and sensors for mercury, demonstrating the versatility of thiourea compounds in biomedical and environmental applications (Rahman et al., 2021).

Safety And Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Without specific information, it’s hard to say what the exact hazards would be.


Future Directions

The future directions for this compound would depend on its intended use and effectiveness. Further research and testing would be needed to fully understand its potential applications.


properties

IUPAC Name

3-(3-chlorophenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFN3OS/c1-15-20(21-13-17(25)7-8-22(21)26-15)9-10-28(14-19-6-3-11-29-19)23(30)27-18-5-2-4-16(24)12-18/h2-8,11-13,26H,9-10,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTOWVXIGYDIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CO3)C(=S)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea

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